H-Cys(Z)-OH
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Overview
Description
®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyloxycarbonyl-protected thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid typically involves the following steps:
Protection of the thiol group: The thiol group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the amino acid backbone: The amino acid backbone is constructed through standard peptide synthesis techniques, such as the use of N-protected amino acids and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used for amide bond formation.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Amides or other derivatives.
Scientific Research Applications
®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein structure.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected thiol group can be selectively deprotected to reveal the reactive thiol, which can then form covalent bonds with target proteins, inhibiting their activity or altering their function. This mechanism is particularly useful in the design of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
Uniqueness
®-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is unique due to its combination of an amino group, a carboxylic acid group, and a benzyloxycarbonyl-protected thiol group. This unique structure allows for selective reactions and applications in peptide synthesis and drug development, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZGSEXFFGHKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-72-5 |
Source
|
Record name | Cysteine, L- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.